molecular formula C25H29O2P B15250780 Phosphonium, ethyltris(4-methylphenyl)-, acetate CAS No. 149990-48-7

Phosphonium, ethyltris(4-methylphenyl)-, acetate

Cat. No.: B15250780
CAS No.: 149990-48-7
M. Wt: 392.5 g/mol
InChI Key: TXVGXTHMPVOUBI-UHFFFAOYSA-M
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Description

Phosphonium, ethyltris(4-methylphenyl)-, acetate is a quaternary phosphonium salt with the molecular formula C25H29O2P. This compound is part of the broader class of organophosphorus compounds, which are known for their diverse applications in various fields, including chemistry, biology, and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonium, ethyltris(4-methylphenyl)-, acetate typically involves the reaction of ethyltris(4-methylphenyl)phosphine with acetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired phosphonium salt. The general reaction can be represented as follows:

[ \text{Ethyltris(4-methylphenyl)phosphine} + \text{Acetic Acid} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps such as purification and crystallization to obtain the pure phosphonium salt. The use of advanced techniques like chromatography may also be employed to ensure high purity and yield .

Chemical Reactions Analysis

Types of Reactions

Phosphonium, ethyltris(4-methylphenyl)-, acetate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphine oxides, while reduction may yield phosphines .

Scientific Research Applications

Phosphonium, ethyltris(4-methylphenyl)-, acetate has several scientific research applications, including:

    Chemistry: Used as a reagent in various organic synthesis reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic applications, including as an antimicrobial agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphonium, ethyltris(4-methylphenyl)-, acetate involves its interaction with molecular targets, such as enzymes and receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the context of its application, such as its use as a catalyst in chemical reactions or its potential therapeutic effects in biological systems .

Comparison with Similar Compounds

Similar Compounds

    Triphenylphosphine: A widely used organophosphorus compound with similar applications in organic synthesis.

    Tetraethylphosphonium bromide: Another quaternary phosphonium salt with different substituents but similar chemical properties.

Uniqueness

Phosphonium, ethyltris(4-methylphenyl)-, acetate is unique due to its specific structure, which imparts distinct chemical and physical properties.

Properties

CAS No.

149990-48-7

Molecular Formula

C25H29O2P

Molecular Weight

392.5 g/mol

IUPAC Name

ethyl-tris(4-methylphenyl)phosphanium;acetate

InChI

InChI=1S/C23H26P.C2H4O2/c1-5-24(21-12-6-18(2)7-13-21,22-14-8-19(3)9-15-22)23-16-10-20(4)11-17-23;1-2(3)4/h6-17H,5H2,1-4H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

TXVGXTHMPVOUBI-UHFFFAOYSA-M

Canonical SMILES

CC[P+](C1=CC=C(C=C1)C)(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C.CC(=O)[O-]

Origin of Product

United States

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